N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexanecarboxamide core with various functional groups attached
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-17-12-13-21-15-22(25(29)27-23(21)14-17)16-28(24-11-7-8-18(2)19(24)3)26(30)20-9-5-4-6-10-20/h7-8,11-15,20H,4-6,9-10,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEOQIIMSKJDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC(=C3C)C)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-hydroxy-7-methylquinoline, which can be synthesized via Skraup synthesis or Friedländer synthesis.
Alkylation: The quinoline derivative is then alkylated using a suitable alkylating agent to introduce the methyl group at the 3-position.
Amidation: The alkylated quinoline is reacted with cyclohexanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
Coupling with Dimethylphenylamine: Finally, the intermediate is coupled with 2,3-dimethylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), Friedel-Crafts acylation reagents.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and functional properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the amide linkage might facilitate binding to protein targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide: Lacks the methyl group on the quinoline ring.
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide: Has a benzamide instead of a cyclohexanecarboxamide core.
Uniqueness
The presence of both the dimethylphenyl and the hydroxy-methylquinoline groups in N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide provides a unique combination of electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
